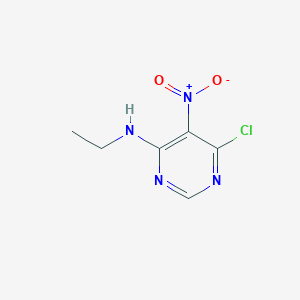
1-(2-chloro-4-nitrophenyl)-1H-imidazole
Descripción general
Descripción
“2-Chloro-4-nitrophenol” is a nitrophenol . It’s used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . “2-Chloro-4-nitrophenylhydrazine” is another related compound .
Synthesis Analysis
A study mentioned the use of 2-chloro-4-nitrophenyl glycoside donors in glycosyltransferase-catalyzed reactions . Another study mentioned the synthesis of 2-chloro-4-nitrophenyl beta-maltoheptaoside from beta-cyclodextrin using a convenient chemical method .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-nitrophenol” is C6H4ClNO3 , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is C6H6ClN3O2 .
Chemical Reactions Analysis
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The BT pathway of the catabolism of 2-chloro-4-nitrophenol in this strain was characterized at the molecular, biochemical, and genetic levels .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-nitrophenol” is 173.55 g/mol , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is 187.58 g/mol .
Aplicaciones Científicas De Investigación
Nitric Oxide Synthase Inhibition
A study on the antinociceptive effect of 1‐(2‐trifluoromethylphenyl) imidazole (TRIM), a related compound, demonstrated its potent inhibition of neuronal and inducible isoforms of nitric oxide synthase (NOS) in vitro. This highlights its potential utility in investigating the biological roles of nitric oxide within the central nervous system (Handy et al., 1995).
Electrochemical and Optical Properties
The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene showcased the creation of materials with lower oxidation potential, lower bandgap, and higher optical contrast, indicating their potential for various electronic and optical applications (Soylemez et al., 2015).
Aldehyde Dehydrogenase Inhibition
Nitrefazole, a 4-nitroimidazole derivative, was identified for its significant inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism, presenting a new avenue for research into alcohol-related treatments (Klink et al., 1985).
Metal Complex Synthesis
Research into Ru(IV) and Rh(I) complexes containing phenylimidazole ligands offers insights into the synthesis and characterization of metal complexes, contributing to the understanding of their structural and electronic properties (Gupta et al., 2010).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition performance on steel in CO2 saturated brine solution, indicating their potential as effective corrosion inhibitors in industrial applications (Singh et al., 2017).
DNA Interaction
The binding of polypyridyl ruthenium(II) complexes to DNA has been investigated, revealing insights into the mechanisms of DNA interaction and potential applications in the field of molecular biology (Xiong et al., 1999).
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLGSKWTAGNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415455 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
CAS RN |
862776-43-0 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623940.png)




![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)


![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)

![[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime](/img/structure/B1623958.png)
![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)